
Spectroscopic Profile of 6-Iodoquinolin-4-ol: A
Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 6-Iodoquinolin-4-ol

Cat. No.: B1312100 Get Quote

Introduction
6-Iodoquinolin-4-ol, a halogenated derivative of the quinolinone scaffold, represents a

significant building block in medicinal chemistry and materials science. The introduction of an

iodine atom at the 6-position of the quinolin-4-ol core profoundly influences its electronic

properties, lipophilicity, and potential for further functionalization, making it a valuable

intermediate in the synthesis of novel therapeutic agents and functional materials. Accurate

structural elucidation and characterization of this compound are paramount for its effective

utilization in research and development. This in-depth technical guide provides a

comprehensive overview of the spectroscopic data of 6-Iodoquinolin-4-ol, focusing on Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. The

causality behind experimental choices and the interpretation of the spectral data are discussed

to provide field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview
The structural integrity of 6-Iodoquinolin-4-ol is unequivocally established through a

combination of spectroscopic techniques. Each method provides a unique piece of the

structural puzzle, and together, they offer a complete and validated characterization of the

molecule. The IUPAC name for this compound is 6-iodo-1H-quinolin-4-one, and it has a

molecular formula of C₉H₆INO with a molecular weight of approximately 271.05 g/mol [1].

Caption: Molecular structure of 6-Iodoquinolin-4-ol.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in

solution. For 6-Iodoquinolin-4-ol, both ¹H and ¹³C NMR provide critical information about the

electronic environment of each proton and carbon atom, respectively. While specific

experimental data for 6-Iodoquinolin-4-ol is not widely available in public databases, data

from the closely related 6-bromoquinolin-4-ol and other 6-iodo-substituted quinolines can be

used to predict and interpret the expected spectra with a high degree of confidence[2][3].

¹H NMR Spectroscopy
The ¹H NMR spectrum of 6-Iodoquinolin-4-ol is expected to display distinct signals for the

aromatic protons. The solvent of choice for such analysis is typically deuterated dimethyl

sulfoxide (DMSO-d₆), which can solubilize the compound and has a well-defined residual

solvent peak.

Table 1: Predicted ¹H NMR Chemical Shifts for 6-Iodoquinolin-4-ol in DMSO-d₆.

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 ~7.9 - 8.1 d ~7.0

H-3 ~6.0 - 6.2 d ~7.0

H-5 ~8.1 - 8.3 d ~2.0

H-7 ~7.7 - 7.9 dd ~9.0, 2.0

H-8 ~7.5 - 7.7 d ~9.0

N-H ~11.5 - 12.0 br s -

O-H Tautomeric with N-H - -

Interpretation: The downfield chemical shifts of the aromatic protons are characteristic of the

electron-withdrawing nature of the quinolinone ring system. The proton at the 5-position (H-5) is

expected to be the most deshielded due to the anisotropic effect of the carbonyl group and the

inductive effect of the iodine atom. The protons on the carbocyclic ring (H-7 and H-8) will
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exhibit coupling patterns consistent with their ortho and meta relationships. The broad singlet

for the N-H proton at a very downfield chemical shift is indicative of its acidic nature and

involvement in hydrogen bonding. The quinolin-4-ol exists in tautomeric equilibrium with its 1H-

quinolin-4-one form, with the latter being predominant in most solvents.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. The chemical

shifts are sensitive to the hybridization and electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-Iodoquinolin-4-ol in DMSO-d₆.

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-2 ~140 - 142

C-3 ~110 - 112

C-4 ~175 - 177

C-4a ~123 - 125

C-5 ~128 - 130

C-6 ~90 - 92

C-7 ~135 - 137

C-8 ~120 - 122

C-8a ~140 - 142

Interpretation: The most downfield signal is attributed to the carbonyl carbon (C-4) due to its sp²

hybridization and the strong deshielding effect of the double-bonded oxygen atom. The carbon

atom bearing the iodine (C-6) is expected to have a significantly upfield chemical shift

compared to the corresponding carbon in the non-substituted quinolin-4-ol, a phenomenon

known as the "heavy atom effect". The remaining aromatic carbons will resonate in the typical

range of 110-145 ppm.

Infrared (IR) Spectroscopy
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Infrared spectroscopy is a powerful tool for identifying the functional groups present in a

molecule. The IR spectrum of 6-Iodoquinolin-4-ol is expected to show characteristic

absorption bands corresponding to the vibrations of its constituent bonds.

Table 3: Characteristic IR Absorption Bands for 6-Iodoquinolin-4-ol.

Wavenumber (cm⁻¹) Vibration Intensity

3400 - 3200
N-H / O-H stretch (hydrogen-

bonded)
Strong, Broad

3100 - 3000 Aromatic C-H stretch Medium

1650 - 1630 C=O stretch (amide I) Strong

1620 - 1580 C=C stretch (aromatic) Medium to Strong

~1500 N-H bend (amide II) Medium

1300 - 1000 C-N stretch, C-I stretch Medium to Weak

Interpretation: The most prominent feature in the IR spectrum will be the strong and broad

absorption band in the high-frequency region (3400-3200 cm⁻¹), which is characteristic of the

N-H and O-H stretching vibrations involved in intermolecular hydrogen bonding. A strong

absorption band in the range of 1650-1630 cm⁻¹ is indicative of the carbonyl (C=O) stretching

of the α,β-unsaturated lactam system. The presence of multiple bands in the 1620-1450 cm⁻¹

region confirms the presence of the aromatic quinoline core. The C-I stretching vibration is

expected to appear in the fingerprint region, typically below 600 cm⁻¹, and may be difficult to

assign definitively.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, which aids in its structural confirmation. For 6-Iodoquinolin-4-ol, electron

ionization (EI) would likely be used.

Table 4: Expected Mass Spectrometry Data for 6-Iodoquinolin-4-ol.
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m/z Interpretation

271 Molecular ion [M]⁺

243 [M - CO]⁺

144 [M - I]⁺

116 [M - I - CO]⁺

Interpretation: The mass spectrum is expected to show a prominent molecular ion peak at m/z

271, corresponding to the molecular weight of 6-Iodoquinolin-4-ol[1]. A characteristic

fragmentation pattern would involve the loss of a carbon monoxide (CO) molecule from the

quinolinone ring, resulting in a fragment at m/z 243. Another significant fragmentation pathway

would be the loss of the iodine radical, leading to a peak at m/z 144. Subsequent loss of CO

from this fragment would produce a peak at m/z 116. The isotopic pattern of the molecular ion

peak would also be informative, although the natural abundance of isotopes for C, H, N, and O

is low.

Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental

procedures. The following are generalized protocols for the characterization of 6-Iodoquinolin-
4-ol.

NMR Spectroscopy
Sample Preparation: Accurately weigh approximately 5-10 mg of 6-Iodoquinolin-4-ol and

dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is

due to its excellent solvating power for polar organic compounds and its high boiling point.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

signal dispersion and resolution.

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Key

parameters to optimize include the number of scans (typically 16-64 for good signal-to-

noise), relaxation delay (e.g., 1-2 seconds), and spectral width.
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¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse

program. A larger number of scans (typically 1024 or more) and a longer relaxation delay

(e.g., 2-5 seconds) are required due to the lower natural abundance and longer relaxation

times of the ¹³C nucleus.

IR Spectroscopy
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is

preferred due to its simplicity and minimal sample preparation. A small amount of the solid

sample is placed directly on the ATR crystal.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background

spectrum of the empty ATR crystal should be recorded and subtracted from the sample

spectrum.

Mass Spectrometry
Sample Introduction: For a volatile and thermally stable compound like 6-Iodoquinolin-4-ol,
direct insertion probe or gas chromatography (GC) can be used to introduce the sample into

the ion source.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is

typically used.

Data Acquisition: The EI energy is typically set to 70 eV to induce fragmentation. The mass

analyzer (e.g., quadrupole or time-of-flight) scans a range of m/z values to detect the

molecular ion and its fragments.

Caption: General workflow for the spectroscopic analysis of 6-Iodoquinolin-4-ol.

Conclusion
The comprehensive spectroscopic analysis of 6-Iodoquinolin-4-ol, integrating NMR, IR, and

MS data, provides an unambiguous confirmation of its molecular structure. This technical guide

serves as a valuable resource for researchers by not only presenting the expected spectral

data but also by providing insights into the principles of data interpretation and acquisition. A
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thorough understanding of the spectroscopic profile of this key intermediate is essential for its

confident application in the synthesis of more complex molecules with potential applications in

drug discovery and materials science. The self-validating nature of combining these orthogonal

analytical techniques ensures the scientific integrity of any research built upon the use of 6-
Iodoquinolin-4-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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